molecular formula C12H12ClNO3S B2886004 5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide CAS No. 1428379-32-1

5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide

Cat. No.: B2886004
CAS No.: 1428379-32-1
M. Wt: 285.74
InChI Key: WTFJYWXLYLFKIP-UHFFFAOYSA-N
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Description

5-Chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]thiophene-2-carboxamide (CAS 1428379-32-1) is a synthetic organic compound with a molecular formula of C12H12ClNO3S and a molecular weight of 285.75 g/mol . Its structure incorporates both furan and thiophene heterocyclic rings, a combination found in compounds with significant research potential in medicinal chemistry. Thiophene-carboxamide derivatives are recognized as a privileged scaffold in pharmaceutical research, with documented scientific interest in their application as potent and selective inhibitors of key biological targets, such as coagulation Factor Xa, highlighting their value in antithrombotic agent discovery . Furthermore, structurally related thiophene derivatives have been investigated in patent literature for their potential as anti-cancer agents, indicating a broader scope of research applications for this chemical class . The compound is provided with high purity for research purposes. It is intended for use in laboratory research only and is not approved for human, therapeutic, or veterinary diagnostic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c13-11-2-1-10(18-11)12(16)14-5-3-9(15)8-4-6-17-7-8/h1-2,4,6-7,9,15H,3,5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFJYWXLYLFKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CCNC(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of thiophene-2-carboxamide, followed by the introduction of the furan-3-yl and hydroxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as tetrabutylammonium fluoride (TBAF).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a dechlorinated thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Formula Molecular Weight Key Properties/Applications References
5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide Thiophene-2-carboxamide, 5-Cl, N-linked 3-hydroxypropyl-furan-3-yl C₁₃H₁₃ClN₂O₃S 324.77 g/mol Not explicitly stated; likely explored for bioactivity due to structural motifs.
Rivaroxaban (BAY-59-7939) Thiophene-2-carboxamide, 5-Cl, oxazolidinone ring, morpholin-3-one substituent C₁₉H₁₈ClN₃O₅S 435.88 g/mol FDA-approved Factor Xa inhibitor; treats thromboembolic disorders.
5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b) Thiophene-2-carboxamide, 5-Cl, N-linked acryloylphenyl with 4-hydroxyphenyl substituent C₂₀H₁₄ClNO₃S 384.85 g/mol Synthesized chalcone derivative; potential antimicrobial/anticancer activity.
5-Chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide Thiophene-2-sulfonamide, 5-Cl, N-linked dimethylfuran-hydroxypropyl C₁₄H₁₇ClN₂O₄S₂ 400.89 g/mol Sulfonamide variant; altered solubility and binding affinity vs. carboxamide analogs.
3-Chloro-N-phenyl-phthalimide Phthalimide core, 3-Cl, N-phenyl substituent C₁₄H₈ClNO₂ 265.67 g/mol Monomer for polyimide synthesis; high-purity precursor in polymer chemistry.

Key Comparative Analysis

Structural Variations and Bioactivity: Rivaroxaban () shares the 5-chlorothiophene-2-carboxamide core but incorporates an oxazolidinone ring and morpholin-3-one group, critical for its anticoagulant activity. The target compound lacks these groups, suggesting divergent pharmacological targets.

The 3-hydroxypropyl-furan chain in the target compound introduces steric bulk and hydrogen-bonding capacity, which may influence binding to hydrophobic pockets or metal ions in biological systems.

Synthetic and Physical Properties :

  • Chalcone derivatives () exhibit lower melting points (145–212°C) compared to Rivaroxaban (stable crystalline form, >200°C) (), reflecting differences in crystallinity and intermolecular interactions.
  • The absence of electron-withdrawing groups (e.g., trifluoromethyl in ) in the target compound may reduce its metabolic stability compared to more halogenated analogs.

Therapeutic Relevance: Rivaroxaban’s success as a Factor Xa inhibitor () highlights the importance of the oxazolidinone-morpholine motif, absent in the target compound. However, the furan and hydroxypropyl groups in the target molecule could be leveraged for novel targets, such as kinase or protease inhibition.

Biological Activity

5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1421446-08-3
  • Molecular Formula : C₁₂H₁₂ClNO₃S
  • Molecular Weight : 285.75 g/mol

The compound features a thiophene ring substituted with a chloro group and a hydroxypropyl group attached to a furan moiety. This unique structure may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54926Induces apoptosis
Compound BMCF-71.88CDK2 inhibition
Compound CHCT1160.95Inhibits VEGF-induced proliferation

These findings suggest that the biological activity of related compounds may be relevant for understanding the potential effects of this compound.

The proposed mechanisms for the anticancer activity of thiophene-based compounds include:

  • Inhibition of Cell Proliferation : Compounds can disrupt cell cycle progression, leading to enhanced apoptosis in cancer cells.
  • Targeting Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation.
  • Modulation of Signaling Pathways : Compounds may interfere with signaling pathways such as VEGF, which is involved in angiogenesis.

Study on Antitumor Activity

In a recent study, a series of thiophene derivatives were synthesized and evaluated for their antitumor activity. Among these, one derivative exhibited an IC50 value of 4.2 µM against A375 melanoma cells, indicating potent anticancer properties. The study utilized various assays to assess cytotoxicity and apoptosis induction.

In Vivo Studies

Another research effort investigated the in vivo efficacy of thiophene-based compounds using mouse xenograft models. The results indicated significant tumor growth inhibition when treated with these compounds, suggesting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical optimization parameters for synthesizing 5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene-2-carboxylic acid derivatives and furan-containing intermediates. Key steps include:

  • Chlorination : Introducing the chloro substituent at the thiophene 5-position using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–25°C) .
  • Amide Coupling : Reacting the chlorinated thiophene-carboxylic acid with 3-(furan-3-YL)-3-hydroxypropylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
  • Purification : Optimize yield (≥75%) via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
    • Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How is the structural integrity and purity of the compound validated?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophene C-Cl at δ ~125 ppm, furan protons at δ 6.2–7.4 ppm) .
  • Infrared Spectroscopy (IR) : Detect characteristic amide C=O (~1650 cm⁻¹) and hydroxyl (-OH) stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH-coupled detection .
    • Key Controls : Include solvent-only controls and reference compounds (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace furan-3-YL with thiophene-2-YL or pyridyl groups) and assess activity changes .
  • Data Table : Compare analogs (example from ):
CompoundStructural ModificationBioactivity (MIC, μg/mL)
Parent CompoundNone8.2 (S. aureus)
Thiophene-2-YL analogFuran → Thiophene5.7 (S. aureus)
Pyridyl analogFuran → Pyridine12.4 (S. aureus)
  • Statistical Analysis : Use ANOVA to identify significant activity differences (p < 0.05) .

Q. What computational strategies predict reactivity and binding modes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 .
  • Molecular Docking : Simulate binding to target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Validate with co-crystallized ligands (RMSD <2 Å) .
  • Pharmacokinetics Prediction : Use SwissADME to estimate LogP (lipophilicity) and bioavailability .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent protocols (e.g., incubation time, cell density) .
  • Purity Verification : Re-analyze discrepant samples via HPLC and NMR to rule out degradation .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., ’s analogs) to identify substituent-dependent trends .

Q. What mechanistic insights can be gained from studying reaction intermediates?

  • Methodological Answer :

  • Isolation of Intermediates : Use quenching (e.g., ice-cold water) and rapid filtration to isolate intermediates during synthesis .
  • Kinetic Studies : Monitor reaction rates via ¹H NMR to identify rate-limiting steps (e.g., amide bond formation) .
  • Isotopic Labeling : Trace reaction pathways using ¹³C-labeled reagents .

Q. How are solubility challenges addressed in formulation for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for intraperitoneal administration .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation .
  • Stability Testing : Monitor degradation in simulated biological fluids (e.g., PBS pH 7.4) over 24 hours .

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